molecular formula C47H72FNO4S B12751192 N-(3beta-Hydroxy-30-((4'-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid CAS No. 173106-39-3

N-(3beta-Hydroxy-30-((4'-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid

Cat. No.: B12751192
CAS No.: 173106-39-3
M. Wt: 766.1 g/mol
InChI Key: LGPNVOCPRCYNSW-QRXCWXLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound that features a lupane skeleton with various functional groups, including a fluorophenyl thioether and an aminoundecanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps:

    Formation of the Lupane Skeleton: This can be achieved through the cyclization of squalene or similar triterpenoid precursors.

    Introduction of the Fluorophenyl Thioether Group: This step involves the nucleophilic substitution of a suitable lupane derivative with a fluorophenyl thiol under basic conditions.

    Attachment of the Aminoundecanoic Acid Moiety: This can be done through amide bond formation using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC or Jones reagent.

    Reduction: The carbonyl group in the lupane skeleton can be reduced to a hydroxyl group using reagents like NaBH4 or LiAlH4.

    Substitution: The fluorophenyl thioether group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted lupane derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Anti-inflammatory: Potential anti-inflammatory properties due to the presence of the lupane skeleton.

    Anticancer: Investigation into its potential anticancer activity.

Industry

    Coatings: Use in the development of advanced coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, it could interact with specific molecular targets, modulating signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.

    Oleanolic Acid: A triterpenoid with anti-inflammatory and anticancer properties.

    Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.

Uniqueness

N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to the presence of the fluorophenyl thioether group and the aminoundecanoic acid moiety, which may confer distinct chemical and biological properties compared to other lupane-type triterpenoids.

Properties

CAS No.

173106-39-3

Molecular Formula

C47H72FNO4S

Molecular Weight

766.1 g/mol

IUPAC Name

11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-[3-(4-fluorophenyl)sulfanylprop-1-en-2-yl]-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid

InChI

InChI=1S/C47H72FNO4S/c1-32(31-54-34-18-16-33(48)17-19-34)35-22-27-47(42(53)49-30-14-12-10-8-7-9-11-13-15-40(51)52)29-28-45(5)36(41(35)47)20-21-38-44(4)25-24-39(50)43(2,3)37(44)23-26-46(38,45)6/h16-19,35-39,41,50H,1,7-15,20-31H2,2-6H3,(H,49,53)(H,51,52)/t35-,36+,37-,38+,39-,41+,44-,45+,46+,47-/m0/s1

InChI Key

LGPNVOCPRCYNSW-QRXCWXLESA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CSC6=CC=C(C=C6)F)C(=O)NCCCCCCCCCCC(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CSC6=CC=C(C=C6)F)C(=O)NCCCCCCCCCCC(=O)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.